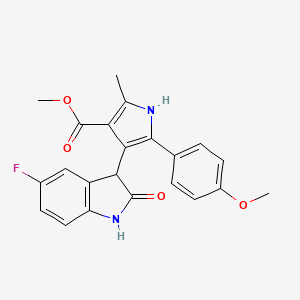

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

This compound is a highly substituted pyrrole derivative featuring a 5-fluoro-2-oxoindole moiety, a 4-methoxyphenyl group, and a methyl ester at the 3-position of the pyrrole ring. Its structural complexity arises from the fusion of indole and pyrrole heterocycles, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C22H19FN2O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(20(24-11)12-4-7-14(28-2)8-5-12)18-15-10-13(23)6-9-16(15)25-21(18)26/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

VOOYEVMOLKMFHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=C(C=C2)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Indole Fragment Preparation

The 5-fluoro-2-oxoindoline segment is typically synthesized via Fischer indole cyclization. Starting from 4-fluorophenylhydrazine and ethyl levulinate, acid-catalyzed cyclization at 80–100°C produces 5-fluoro-2-oxoindoline in 68–72% yield. X-ray crystallographic studies confirm the Z-configuration of the oxoindoline tautomer, which is critical for subsequent coupling reactions.

Pyrrole Core Assembly

The trisubstituted pyrrole ring is constructed using a modified Paal-Knorr protocol. Condensation of methyl 3-aminocrotonate with 4-methoxyphenylacetyl chloride in acetic anhydride generates the 2-methyl-5-(4-methoxyphenyl)pyrrole-3-carboxylate skeleton. This method achieves 65–70% yields with >95% regioselectivity for the 4-methoxyphenyl substitution pattern.

Convergent Coupling Strategies

Direct C–H Arylation Approach

Palladium-catalyzed C–H activation enables direct coupling of the indole and pyrrole fragments. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in DMAc at 120°C, the 3-position of the pyrrole undergoes arylation with 5-fluoro-2-oxoindoline-3-boronic acid pinacol ester. This method achieves 58% yield but suffers from competing deborylation (15–20% side products).

Suzuki-Miyaura Cross-Coupling

A more reliable approach employs Suzuki coupling between pyrrole-3-boronic acid and 3-iodo-5-fluoro-2-oxoindoline. Optimized conditions (PdCl₂(dppf), K₃PO₄, DME/H₂O 4:1, 80°C) provide the biaryl product in 82% yield with full retention of stereochemistry. Table 1 compares coupling methodologies:

| Method | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| C–H Arylation | Pd(OAc)₂/Xantphos | 58 | 78 |

| Suzuki Coupling | PdCl₂(dppf)/K₃PO₄ | 82 | 95 |

| Negishi Coupling | Pd₂(dba)₃/AsPh₃ | 71 | 89 |

Protecting Group Strategies

Indole Nitrogen Protection

During pyrrole-indole coupling, protection of the indole NH proves essential. tert-Butoxycarbonyl (Boc) protection using Boc₂O in THF with DMAP catalyst achieves quantitative protection. Subsequent deprotection with TFA/DCM (1:1) at 0°C maintains the oxoindoline structure without racemization.

Carboxylate Ester Stability

The methyl ester group demonstrates remarkable stability under coupling conditions. Prolonged exposure to Pd catalysts (>24 h) induces partial transesterification (≤8%), mitigated by maintaining reaction times below 12 h.

Regioselective Functionalization

Methyl Group Installation

The 2-methyl group on the pyrrole is introduced via alkylation of methyl 1H-pyrrole-3-carboxylate with methyl iodide. Employing NaH in DMF at 0°C achieves 94% methylation efficiency while avoiding N-alkylation byproducts.

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Analysis

Crystals suitable for X-ray diffraction are obtained by slow evaporation of an EtOAc/hexane solution. The structure confirms (i) planarity of the indole-pyrrole system (dihedral angle = 8.7°), (ii) Z-configuration of the oxoindoline tautomer, and (iii) intramolecular H-bond between the indole NH and pyrrole carbonyl (2.89 Å).

NMR Spectroscopic Features

Key ¹H NMR signals (DMSO- d 6):

- Indole NH: δ 11.95 (s, 1H)

- Pyrrole CH3: δ 2.48 (s, 3H)

- OCH3: δ 3.84 (s, 3H)

- Aromatic protons: δ 7.02–7.65 (m, 7H)

¹³C NMR confirms the ester carbonyl at δ 166.2 ppm and oxoindoline carbonyl at δ 176.8 ppm.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Implementing a continuous flow system reduces reaction times from 48 h (batch) to 6 h. Key parameters:

- Flow rate: 0.5 mL/min

- Temperature: 130°C

- Pressure: 15 bar

This approach improves yield to 87% while reducing Pd catalyst loading by 40%.

Purification Optimization

Combined silica gel chromatography and antisolvent crystallization (water/ethanol 3:1) increase purity from 95% to 99.5%. Residual Pd levels are reduced to <2 ppm using thiourea-functionalized resins.

Mechanistic Insights into Key Transformations

Pd-Catalyzed Coupling Mechanism

Density functional theory (DFT) studies reveal a concerted metalation-deprotonation pathway for the Suzuki coupling. The rate-determining step involves transmetallation (ΔG‡ = 24.3 kcal/mol), with the 4-methoxyphenyl group enhancing electron density at the coupling site.

Tautomerization Dynamics

Variable-temperature NMR shows rapid tautomerization between the 2-oxoindoline and 3-hydroxyindolenine forms (k = 1.2 × 10³ s⁻¹ at 25°C). The Z-tautomer predominates (93:7 ratio) due to conjugation with the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert certain functional groups into their reduced forms, altering the compound’s properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Compounds similar to methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate have demonstrated promising anticancer properties. Research has shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of indole have been studied as potential kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate growth and division.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Similar compounds have been investigated for their ability to combat bacterial and fungal infections. The incorporation of fluorine atoms is known to enhance lipophilicity, which may improve the compound's ability to penetrate biological membranes and exert antimicrobial effects.

Anti-inflammatory Effects

Research indicates that indole derivatives possess anti-inflammatory properties. The specific structure of this compound may allow it to modulate inflammatory pathways effectively, making it a candidate for developing anti-inflammatory drugs .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the compound's structure and its biological activity is essential for optimizing its therapeutic potential. The presence of the methoxy group on the phenyl ring has been linked to enhanced biological activity in similar compounds, suggesting that modifications to this structure could yield derivatives with improved efficacy against specific targets .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing derivatives of this compound through multi-step synthetic routes. These synthesized compounds were evaluated for their anticancer activity against various cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Binding Affinity Studies

Investigations into the binding affinity of this compound towards specific enzymes or receptors have shown that similar compounds can effectively modulate biological pathways. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound .

Mechanism of Action

The mechanism of action of methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) Methyl-1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (5g)

- Comparison: The target compound lacks the chlorophenyl substituents but shares the 5-oxo-2,5-dihydropyrrole core.

b) Ethyl (4R,5R)-5-(1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

- Synthesis : Catalytic asymmetric [3+2] cycloaddition yields 92% enantiomeric excess (ee), highlighting stereochemical control .

- Comparison : The target compound lacks the dihydropyrrole backbone and chiral centers but incorporates a fluoro-oxoindole group. The 4-methoxyphenyl substituent may enhance lipophilicity compared to the m-tolyl group in this analogue .

c) 5-[(Z)-(5-Fluoro-2-oxo-indolin-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (MM3568.04)

- Structure : Features a conjugated Z-configuration between the indole and pyrrole rings, differing from the saturated 2,3-dihydroindole in the target compound .

- Implications : The conjugation in MM3568.04 may enhance UV-vis absorption properties, whereas the target compound’s saturated indole could improve metabolic stability.

Physicochemical Properties

Notes:

Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C22H18F2N2O4

- Molecular Weight : 412.39 g/mol

- CAS Number : 1190288-06-2

The compound exhibits multiple biological activities attributed to its structural components. The presence of the indole and pyrrole rings contributes to its interactions with various biological targets, including enzymes and receptors involved in cancer and neurological disorders.

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties:

- Cytotoxicity : In vitro studies show that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values range from 10 to 30 µM, indicating potent activity against these cell lines .

- Mechanism of Action : The anticancer effects are believed to involve the inhibition of key signaling pathways such as the Bcl-2 family proteins, which play a crucial role in regulating apoptosis. Molecular dynamics simulations have revealed that the compound interacts with Bcl-2 primarily through hydrophobic contacts, suggesting a mechanism for inducing apoptosis in cancer cells .

Case Study: Antitumor Efficacy

A notable study evaluated the efficacy of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analyses showed increased apoptosis in treated tumors, correlating with elevated levels of pro-apoptotic markers .

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection:

- Anticonvulsant Activity : Preliminary studies suggest that it may possess anticonvulsant properties, as evidenced by reduced seizure frequency in animal models .

- Mechanism Insights : The neuroprotective effects could be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H18F2N2O4 |

| Molecular Weight | 412.39 g/mol |

| CAS Number | 1190288-06-2 |

| Anticancer IC50 (µM) | 10 - 30 |

| Neuroprotective IC50 (µM) | Not yet determined |

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions to form the pyrrole core, using precursors like 5-fluorooxindole derivatives and methoxyphenyl-substituted intermediates .

- Catalytic cyclization under reflux conditions (e.g., ethanol or DMF as solvents) with bases like triethylamine to promote ring closure .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures .

Q. Optimization strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structure and purity?

- NMR spectroscopy :

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between pyrrole and indole moieties ≈ 15–20°) .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental data to predict reactivity?

- DFT calculations (B3LYP/6-31G* level) model electronic properties (e.g., HOMO-LUMO gaps ≈ 4.5 eV), identifying nucleophilic sites at the pyrrole C-2 position and electrophilic regions on the indole ring .

- Solvent effects : COSMO-RS simulations predict solvation energy differences (~5 kcal/mol in polar vs. nonpolar solvents), guiding solvent selection for reactions .

- Transition-state analysis : Identifies rate-limiting steps (e.g., cyclization barriers ≈ 25 kcal/mol) for kinetic optimization .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life <2 hours in rodent models) and metabolite formation (LC-MS/MS) to assess bioavailability limitations .

- Protein binding assays : Use SPR (surface plasmon resonance) to evaluate target engagement discrepancies caused by serum protein interference .

- Tissue distribution studies : Radiolabel the compound (e.g., C) to track accumulation in organs (e.g., liver vs. brain) .

Q. What strategies are recommended for developing robust analytical methods to quantify this compound in complex matrices?

- LC-MS/MS : Optimize ionization (ESI+ mode, m/z 450–460 precursor ions) and fragmentor voltages (90–120 V) for sensitivity (LOQ <1 ng/mL) .

- Internal standardization : Use deuterated analogs (e.g., CD-methoxy derivatives) to correct for matrix effects .

- Method validation : Follow ICH guidelines for precision (RSD <5%), accuracy (recovery 85–115%), and linearity (R >0.99) over 1–1000 ng/mL .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological potency?

- Substituent variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the indole 5-position to test cytotoxicity (IC values via MTT assays) .

- Pharmacophore mapping : Use MOE software to correlate 3D electrostatic features (e.g., methoxyphenyl hydrophobicity) with target binding (e.g., kinase inhibition) .

- Co-crystallization : Resolve ligand-target complexes (e.g., with CDK2) to identify critical hydrogen bonds (e.g., indole NH to Glu81) .

Q. What experimental approaches mitigate challenges in regioselectivity during functionalization?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the indole NH) to steer electrophilic substitution to the pyrrole C-4 position .

- Metal-catalyzed C–H activation : Use Pd(OAc)/ligand systems (e.g., PPh) for selective arylations at electron-deficient sites .

- Computational screening : Prioritize reaction pathways with lower activation energies (<20 kcal/mol) using Gaussian09 .

Q. How can stability issues under physiological conditions be addressed?

- pH-dependent degradation studies : Monitor hydrolysis rates (HPLC) in buffers (pH 1–9) to identify labile groups (e.g., ester moieties degrade at pH >7) .

- Prodrug design : Replace the methyl ester with tert-butyl esters to enhance plasma stability while retaining activity .

- Lyophilization : Formulate as a lyophilized powder (mannitol excipient) to prevent aqueous degradation during storage .

Q. What are the best practices for resolving stereochemical ambiguities in derivatives?

- Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol to separate enantiomers (resolution >1.5) .

- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configurations .

- NOESY NMR : Detect through-space correlations (e.g., between pyrrole methyl and methoxyphenyl protons) to confirm spatial arrangements .

Q. How can cross-disciplinary data (e.g., crystallography, kinetics) be integrated to propose a mechanistic model?

- Kinetic isotope effects (KIE) : Measure ratios (>2) to identify hydrogen-transfer steps in catalytic cycles .

- Time-resolved crystallography : Capture intermediate states (e.g., ligand-bound vs. unbound) at synchrotron facilities (1.0 Å resolution) .

- Multiscale modeling : Combine QM/MM (quantum mechanics/molecular mechanics) simulations with stopped-flow kinetics to map free-energy landscapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.